3-Amino-5-methyl-1,2-oxazole-4-sulfonamide
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Overview
Description
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound with the molecular formula C4H7N3O3S and a molecular weight of 177.18 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The sulfonamide group attached to the oxazole ring imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase .
Mode of Action
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By binding to the active site of this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby inhibiting the synthesis of folic acid.
Biochemical Pathways
Folic acid is crucial for the synthesis of nucleotides, and its inhibition can lead to a decrease in DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting the synthesis of folic acid, sulfonamides can interfere with cell growth and division, particularly in rapidly dividing cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the solubility, stability, and bioavailability of many drugs .
Biochemical Analysis
Biochemical Properties
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by inhibiting key enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound may cause toxicity, affecting vital organs and leading to adverse health outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These alterations can have downstream effects on various cellular processes, including energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as it may accumulate in specific tissues or organs.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments, leading to targeted effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a sulfonamide group. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide include other oxazole derivatives such as:
- 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide
- 3,5-Disubstituted isoxazoles
- Sulfamethoxazole
- Sulfisoxazole
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both an amino group and a sulfonamide group on the oxazole ring allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-amino-5-methyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)7-10-2/h1H3,(H2,5,7)(H2,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGTVLARLGPKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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